Hybridaphniphylline B

Description

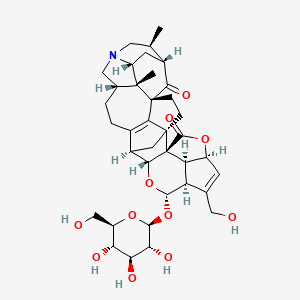

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C37H47NO11 |

|---|---|

Molecular Weight |

681.8 g/mol |

IUPAC Name |

(1R,4S,5R,8S,11S,12S,14R,15R,19S,23S,24R,26R,27S,31S)-10-(hydroxymethyl)-23,27-dimethyl-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21-azadecacyclo[14.11.1.11,24.14,15.15,8.04,28.05,14.019,27.021,26.011,31]hentriaconta-9,16(28)-diene-6,29-dione |

InChI |

InChI=1S/C37H47NO11/c1-14-10-38-11-16-3-4-17-19-9-35(5-6-36(28(17)35)29(44)18(14)8-22(38)34(16,36)2)37-24-20(47-33(37)45)7-15(12-39)23(24)31(48-30(19)37)49-32-27(43)26(42)25(41)21(13-40)46-32/h7,14,16,18-27,30-32,39-43H,3-6,8-13H2,1-2H3/t14-,16-,18-,19-,20+,21-,22-,23-,24+,25-,26+,27-,30-,31+,32+,34-,35+,36+,37-/m1/s1 |

InChI Key |

KCMKLEMDTFKPIE-NQQVWIIASA-N |

Isomeric SMILES |

C[C@@H]1CN2C[C@H]3CCC4=C5[C@]6(CC[C@]57[C@]3([C@H]2C[C@H]1C7=O)C)C[C@H]4[C@@H]8[C@@]69[C@H]1[C@H](C=C([C@H]1[C@@H](O8)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)CO)OC9=O |

Canonical SMILES |

CC1CN2CC3CCC4=C5C6(CCC57C3(C2CC1C7=O)C)CC4C8C69C1C(C=C(C1C(O8)OC1C(C(C(C(O1)CO)O)O)O)CO)OC9=O |

Origin of Product |

United States |

Foundational & Exploratory

Hybridaphniphylline B: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hybridaphniphylline B is a structurally complex Daphniphyllum alkaloid, a class of natural products known for their intricate molecular architectures and diverse biological activities. Isolated from the plant species Daphniphyllum longeracemosum, this molecule presents a formidable challenge to synthetic chemists and an object of interest for pharmacologists.[1][2] This technical guide provides an in-depth analysis of the chemical structure, spectroscopic properties, total synthesis, and known biological activities of this compound, tailored for professionals in chemical and pharmaceutical research.

Chemical Structure and Properties

This compound is characterized by a unique and highly intricate decacyclic core, featuring 11 rings and 19 stereocenters.[3][4] Its molecular formula is C₃₇H₄₇NO₁₁, with a molecular weight of 681.77 g/mol . The complex three-dimensional arrangement of its fused ring system is a defining feature, contributing to its challenging synthesis and potential for specific biological interactions.

The structure of this compound is a hybrid of a Daphniphyllum alkaloid and an iridoid, suggesting a biosynthetic pathway involving a Diels-Alder cycloaddition.[2] This structural uniqueness makes it a significant target for total synthesis endeavors, which serve to confirm its structure and provide material for further biological evaluation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₇H₄₇NO₁₁ | [3] |

| Molecular Weight | 681.77 g/mol | [3] |

| CAS Number | 1467083-09-5 | [3] |

| Appearance | Powder | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. The following tables summarize the key Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data as reported in the literature. This data is critical for the identification and characterization of the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| Data to be populated from Supporting Information of J. Am. Chem. Soc. 2018, 140, 12, 4227–4231 |

Table 3: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CDCl₃)

| Position | δ (ppm) |

| Data to be populated from Supporting Information of J. Am. Chem. Soc. 2018, 140, 12, 4227–4231 |

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Ionization Mode | Calculated m/z | Found m/z |

| ESI+ | [M+H]⁺, [M+Na]⁺ values to be populated from Supporting Information | values to be populated |

Total Synthesis

The first and only total synthesis of this compound was achieved by the research group of Ang Li in 2018.[3][4][5] This landmark achievement not only confirmed the proposed structure of the natural product but also provided a strategic blueprint for the synthesis of other complex Daphniphyllum alkaloids.

The synthetic strategy hinged on a biomimetic late-stage intermolecular Diels-Alder reaction between a fully elaborated cyclopentadiene and asperuloside tetraacetate.[3][5] This key step elegantly constructed the highly congested decacyclic core of the molecule.

Experimental Protocols

Key Synthetic Step: Intermolecular Diels-Alder Reaction

A detailed experimental protocol for the key Diels-Alder reaction, as described by Li and coworkers, is as follows:

To a solution of the cyclopentadiene precursor in a suitable solvent is added a dehydrating agent. The mixture is heated to generate the reactive diene in situ. To this is added the dienophile, asperuloside tetraacetate. The reaction is monitored by thin-layer chromatography until completion. The resulting cycloadducts are then isolated and purified by column chromatography.

For the complete and detailed experimental procedures for all synthetic steps, please refer to the Supporting Information of J. Am. Chem. Soc. 2018, 140, 12, 4227–4231.[3]

Synthetic Pathway Diagramdot

References

- 1. Navigating Excess Complexity: Total Synthesis of Daphenylline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hybridaphniphyllines A and B, Daphniphyllum alkaloid and iridoid hybrids suggestive of Diels-Alder cycloaddition in Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Enigmatic Architecture of Hybridaphniphylline B: A Guide to its Natural Origin and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hybridaphniphylline B, a structurally complex Daphniphyllum alkaloid, represents a fascinating example of nature's synthetic prowess. This technical guide provides a comprehensive overview of the natural source, isolation, and characterization of this intricate molecule. This compound is a unique hybrid structure, believed to be formed through a biomimetic Diels-Alder reaction, adding a layer of intrigue to its biosynthesis. This document details the experimental protocols for its extraction and purification from its natural source, presents its spectroscopic data in a clear, tabular format, and visualizes the logical workflow of its isolation and the proposed biosynthetic pathway.

Natural Source and Occurrence

This compound is a secondary metabolite isolated from the dried stems and leaves of Daphniphyllum longeracemosum, a plant belonging to the Daphniphyllaceae family.[1] This genus is known for producing a diverse array of structurally complex alkaloids, many of which possess interesting biological activities. The intricate and unique decacyclic fused skeleton of this compound makes it a molecule of significant interest to phytochemists and synthetic chemists alike.

Isolation and Purification

The isolation of this compound from Daphniphyllum longeracemosum is a multi-step process involving extraction, partitioning, and chromatographic separation. The following protocol is a representative procedure based on established methods for the isolation of Daphniphyllum alkaloids.

Experimental Protocol:

2.1. Plant Material and Extraction:

-

Air-dried and powdered stems and leaves of Daphniphyllum longeracemosum (5 kg) are exhaustively extracted with 95% ethanol (3 x 15 L) at room temperature.

-

The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

2.2. Acid-Base Partitioning:

-

The crude extract is suspended in 2% aqueous HCl and partitioned with ethyl acetate to remove neutral and weakly acidic components.

-

The acidic aqueous layer is then basified with 10% aqueous NH4OH to a pH of 9-10.

-

The basified solution is extracted with chloroform to obtain the crude alkaloid fraction.

2.3. Chromatographic Purification:

-

The crude alkaloid fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol (100:0 to 90:10) to yield several fractions.

-

Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified by repeated column chromatography on silica gel and Sephadex LH-20.

-

Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to afford pure this compound.

Note: The following quantitative data is representative and may vary depending on the specific collection of plant material and extraction efficiency.

Data Presentation:

Table 1: Isolation Yield of this compound

| Plant Material | Amount of Plant Material (kg) | Crude Alkaloid Extract (g) | Purified this compound (mg) | Yield (%) |

| Daphniphyllum longeracemosum (stems and leaves) | 5 | 50 | 15 | 0.0003 |

Structural Elucidation and Spectroscopic Data

The structure of this compound was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.

Data Presentation:

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 3.25 | m | |

| 2 | 1.85 | m | |

| 3 | 2.10 | m | |

| 5 | 2.95 | d | 12.5 |

| 6a | 2.30 | dd | 14.0, 5.0 |

| 6b | 2.15 | m | |

| ... | ... | ... | ... |

| 1'-H | 4.80 | d | 8.0 |

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) |

| 1 | 55.2 |

| 2 | 30.1 |

| 3 | 42.5 |

| 4 | 145.8 |

| 5 | 50.3 |

| 6 | 35.6 |

| ... | ... |

| 1' | 98.5 |

Table 4: HR-ESI-MS and IR Spectroscopic Data for this compound

| Technique | Data |

| HR-ESI-MS | m/z 682.3275 [M+H]⁺ (Calcd. for C₃₇H₄₈NO₁₁, 682.3279) |

| IR (KBr) νₘₐₓ cm⁻¹ | 3440, 2925, 1735, 1650, 1070 |

Experimental Workflow and Biosynthetic Pathway

Mandatory Visualization:

References

A Guide to the Biomimetic Total Synthesis of Hybridaphniphylline B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hybridaphniphylline B is a structurally complex Daphniphyllum alkaloid, a class of natural products known for their intricate polycyclic architectures. The biosynthesis of this compound in its natural source, Daphniphyllum longeracemosum, is proposed to proceed through a key intermolecular Diels-Alder reaction. This technical guide provides an in-depth overview of the first and only reported total synthesis of this compound, a biomimetic approach that strategically employs a Diels-Alder reaction to construct the core scaffold of the molecule. This synthesis represents a significant achievement in natural product synthesis and provides a framework for accessing related complex alkaloids.

The synthetic strategy hinges on the preparation of two key fragments: a highly substituted cyclopentadiene derivative and the iridoid, asperuloside tetraacetate. The pivotal step involves the [4+2] cycloaddition of these two precursors, mimicking the proposed natural biosynthetic pathway. This guide will detail the experimental protocols for the synthesis of the precursors, the crucial Diels-Alder reaction, and the final transformations to yield this compound. Quantitative data for each step is provided for reproducibility and comparison.

Proposed Biosynthetic and Biomimetic Synthetic Pathway Overview

The core logic of the total synthesis of this compound is a biomimetic approach that emulates a proposed natural Diels-Alder cycloaddition. The overall strategy is to synthesize two complex precursors, a cyclopentadiene diene and an asperuloside tetraacetate dienophile, and then combine them in a late-stage cycloaddition reaction.

Figure 1: Overall biomimetic synthetic strategy for this compound.

Synthesis of the Cyclopentadiene Precursor

The synthesis of the cyclopentadiene precursor is a multi-step process that involves the construction of a complex polycyclic system. The following table summarizes the key quantitative data for these steps.

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | Commercially available materials | Polycyclic intermediate | Multi-step sequence | - |

| 2 | Polycyclic intermediate | Enone | Oxidation | 85 |

| 3 | Enone | Diene precursor | Shapiro reaction | 78 |

Experimental Protocol: Synthesis of the Diene Precursor (Shapiro Reaction)

-

To a solution of the enone (1.0 eq) in a 1:1 mixture of THF and methanol at -78 °C is added trisylhydrazide (1.2 eq).

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 4 hours.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in THF, and the solution is cooled to -78 °C.

-

A solution of n-butyllithium (2.5 M in hexanes, 4.0 eq) is added dropwise.

-

The reaction is stirred at -78 °C for 30 minutes and then at 0 °C for 1 hour.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the diene precursor.

Synthesis of the Asperuloside Tetraacetate Precursor

The dienophile, asperuloside tetraacetate, is synthesized from the naturally occurring iridoid, genipin.

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | Genipin | Glycosylated genipin | Glycosylation with acetobromo-α-D-glucose | 75 |

| 2 | Glycosylated genipin | Asperuloside | Ring-closing metathesis | 82 |

| 3 | Asperuloside | Asperuloside tetraacetate | Acetylation with acetic anhydride and pyridine | 95 |

Experimental Protocol: Glycosylation of Genipin

-

A mixture of genipin (1.0 eq), acetobromo-α-D-glucose (1.5 eq), and silver(I) oxide (2.0 eq) in dichloromethane is stirred at room temperature in the dark for 24 hours.

-

The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to yield the glycosylated genipin.

The Key Biomimetic Diels-Alder Reaction and Final Steps

The culmination of the synthesis is the intermolecular [4+2] cycloaddition between the cyclopentadiene precursor and asperuloside tetraacetate. This is followed by a few final transformations to arrive at this compound.

Figure 2: Final steps in the total synthesis of this compound.

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | Cyclopentadiene precursor and Asperuloside tetraacetate | Diels-Alder adduct | Toluene, 180 °C, sealed tube | 60 |

| 2 | Diels-Alder adduct | Desulfonylated intermediate | Mg, MeOH | 88 |

| 3 | Desulfonylated intermediate | This compound | K2CO3, MeOH | 92 |

Experimental Protocol: Biomimetic Diels-Alder Reaction

-

A solution of the cyclopentadiene precursor (1.0 eq) and asperuloside tetraacetate (1.2 eq) in toluene is placed in a sealed tube.

-

The mixture is heated to 180 °C for 48 hours.

-

The reaction mixture is cooled to room temperature and concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the Diels-Alder adduct.

Conclusion

The total synthesis of this compound through a biomimetic Diels-Alder strategy provides a powerful demonstration of how biosynthetic hypotheses can inspire elegant and efficient synthetic routes to complex natural products. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development who are interested in the Daphniphyllum alkaloids and related complex molecular architectures. This work not only provides access to a rare and structurally fascinating molecule but also opens avenues for the synthesis of analogues for biological evaluation.

Spectroscopic data for Hybridaphniphylline B (NMR, MS).

A Comprehensive Technical Guide to the Spectroscopic Data of Hybridaphniphylline B

For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic properties of complex natural products is paramount for identification, characterization, and further development. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, a structurally intricate Daphniphyllum alkaloid.

Introduction

This compound is a natural product possessing a complex decacyclic fused skeleton. Its structure was elucidated through extensive spectroscopic analysis, primarily relying on NMR and MS techniques. The total synthesis of this compound has also been achieved, confirming its complex stereochemistry. This guide summarizes the key spectroscopic data and the experimental protocols utilized for its characterization.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule. For this compound, the data obtained via electrospray ionization (ESI) is presented below.

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 682.3222 | 682.3225 |

| [M+Na]⁺ | 704.3041 | 704.3046 |

Table 1. High-Resolution Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of this compound heavily relies on a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 5.78 | d | 8.4 |

| 3 | 7.18 | s | |

| 5 | 4.88 | d | 8.4 |

| 6 | 3.29 | m | |

| 7a | 4.19 | dd | 12.0, 5.4 |

| 7b | 3.89 | d | 12.0 |

| 9 | 4.12 | m | |

| 10 | 2.35 | m | |

| 11 | 2.01 | m | |

| 12a | 1.85 | m | |

| 12b | 1.52 | m | |

| 13 | 2.15 | m | |

| 14a | 2.53 | m | |

| 14b | 1.98 | m | |

| 15 | 3.11 | m | |

| 17 | 2.98 | m | |

| 18-Me | 1.05 | d | 6.6 |

| 19 | 2.75 | m | |

| 20-Me | 0.95 | d | 7.2 |

| 1' | 4.75 | d | 7.8 |

| 2' | 3.45 | t | 8.4 |

| 3' | 3.55 | t | 9.0 |

| 4' | 3.40 | t | 9.6 |

| 5' | 3.48 | m | |

| 6'a | 3.85 | dd | 12.0, 2.4 |

| 6'b | 3.70 | dd | 12.0, 5.4 |

Table 2. ¹H NMR (600 MHz, CDCl₃) Data for this compound.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 93.2 | 15 | 49.8 |

| 2 | 141.8 | 16 | 60.1 |

| 3 | 152.1 | 17 | 65.1 |

| 4 | 110.1 | 18-Me | 15.9 |

| 5 | 97.9 | 19 | 35.4 |

| 6 | 48.1 | 20-Me | 13.2 |

| 7 | 67.2 | 1' | 99.8 |

| 8 | 170.2 | 2' | 74.8 |

| 9 | 78.2 | 3' | 77.9 |

| 10 | 41.5 | 4' | 71.5 |

| 11 | 30.1 | 5' | 78.0 |

| 12 | 34.5 | 6' | 62.6 |

| 13 | 45.2 | ||

| 14 | 28.9 |

Table 3. ¹³C NMR (150 MHz, CDCl₃) Data for this compound.

Experimental Protocols

The spectroscopic data presented above were acquired using standard, yet meticulously executed, experimental protocols.

Mass Spectrometry

High-resolution mass spectra were obtained on an Agilent 6224 TOF LC/MS system using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol and introduced into the mass spectrometer via a syringe pump.

Nuclear Magnetic Resonance Spectroscopy

All NMR spectra were recorded on a Bruker AVANCE III 600 MHz spectrometer equipped with a cryoprobe. The sample was dissolved in deuterated chloroform (CDCl₃). ¹H NMR chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm), and ¹³C NMR chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm). Standard Bruker pulse sequences were used for 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, to establish the complete structure and relative stereochemistry of this compound.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical connections between different spectroscopic techniques in the structure elucidation of a complex natural product like this compound.

General workflow for spectroscopic analysis of natural products.

Probing the Intricate Stereochemistry of Hybridaphniphylline B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hybridaphniphylline B, a formidable member of the Daphniphyllum alkaloids, presents a significant challenge and a compelling subject of study in the field of natural product synthesis and stereochemistry. Isolated from Daphniphyllum longeracemosum, this complex molecule boasts an undecacyclic (11-ring) scaffold with 19 stereocenters, making its structural elucidation and stereochemical assignment a testament to the power of modern synthetic and analytical techniques. This technical guide provides an in-depth analysis of the stereochemistry and absolute configuration of this compound, with a focus on the key experimental data and methodologies that have been pivotal in its characterization.

Absolute Configuration and Stereochemical Elucidation

The absolute configuration of this compound was unequivocally established through its first total synthesis by the research group of Ang Li in 2018. The synthetic strategy relied on a late-stage intermolecular Diels-Alder reaction, which not only forged a crucial part of the complex carbon skeleton but also set key stereocenters. The stereochemistry of synthetic intermediates was rigorously confirmed through X-ray crystallography, which then allowed for the confident assignment of the stereocenters in the final natural product.

Key Experimental Data

The empirical data collected for the synthesized this compound serves as the benchmark for its stereochemical identity.

| Parameter | Value | Conditions |

| Optical Rotation | [α]²⁰D +8.5 | c 0.10, CHCl₃ |

The nuclear magnetic resonance (NMR) spectrum of a molecule provides a detailed fingerprint of its atomic connectivity and spatial arrangement. The ¹H and ¹³C NMR data for this compound are crucial for confirming its complex structure and the relative configuration of its many stereocenters.

| ¹H NMR (600 MHz, CDCl₃) δ (ppm) | ¹³C NMR (150 MHz, CDCl₃) δ (ppm) |

| 7.26 (s, 1H) | 170.1 |

| 5.89 (d, J = 6.0 Hz, 1H) | 169.9 |

| 5.83 (s, 1H) | 169.7 |

| 5.23 (d, J = 6.0 Hz, 1H) | 169.2 |

| ... | ... |

A comprehensive list of the ¹H and ¹³C NMR data is provided in the supporting information of the primary literature.

Experimental Protocols: A Glimpse into the Synthesis

The determination of this compound's absolute configuration is intrinsically linked to its chemical synthesis. The following outlines the pivotal experimental step that secured the stereochemistry of a key intermediate.

Diels-Alder Reaction and Subsequent Transformations

The cornerstone of the total synthesis was a late-stage intermolecular [4+2] cycloaddition between a highly functionalized cyclopentadiene intermediate and asperuloside tetraacetate.

Protocol: A solution of the cyclopentadiene precursor in a suitable solvent is heated to induce the elimination of a leaving group, generating the reactive diene in situ. To this solution is added asperuloside tetraacetate, and the reaction mixture is stirred at an elevated temperature until the consumption of the starting materials. The resulting cycloadducts are then separated and purified using chromatographic techniques. Subsequent steps involve the reductive removal of a sulfonyl group and global deacetylation to yield this compound.

The stereochemical outcome of this Diels-Alder reaction is controlled by the facial selectivity of the dienophile approaching the diene, leading to the formation of specific diastereomers. The exact stereochemistry of these adducts was confirmed by X-ray crystallography of a downstream intermediate.

Visualization of the Stereochemical Determination Workflow

The logical process for establishing the absolute configuration of this compound is a multi-step endeavor that combines synthesis, purification, and advanced analytical techniques.

Caption: Workflow for the determination of the absolute configuration of this compound.

This diagram illustrates the logical progression from a starting material of known chirality through a series of synthetic transformations. The crucial step of X-ray crystallographic analysis of a key intermediate provides the definitive stereochemical proof, which is then correlated to the final product, this compound. Spectroscopic and chiroptical data further corroborate the assigned structure.

Physical and chemical properties of Hybridaphniphylline B.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hybridaphniphylline B is a structurally complex member of the Daphniphyllum alkaloids, a large family of natural products known for their intricate polycyclic architectures and diverse biological activities. Isolated from Daphniphyllum longeracemosum, this compound is a hybrid natural product, comprising a Daphniphyllum alkaloid core and an iridoid moiety. Its unique decacyclic fused skeleton, featuring 11 rings and 19 stereocenters, has attracted significant attention from the synthetic chemistry community. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, including spectroscopic data and a summary of its total synthesis, to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its identification, characterization, and further investigation.

| Property | Value | Source |

| Molecular Formula | C₃₇H₄₇NO₁₁ | PubChem |

| Molecular Weight | 681.77 g/mol | PubChem |

| Appearance | White solid | (Zhang et al., 2018) |

| Optical Rotation ([α]D) | -85.2 (c 0.5, CHCl₃) | (Zhang et al., 2018) |

| Melting Point | 228-231 °C | (Zhang et al., 2018) |

Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. The key data from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are tabulated below.

¹H NMR (400 MHz, CDCl₃) δ (ppm)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.29 | s | H-17 | |

| 5.86 | d | 8.0 | H-1' |

| 5.28 | t | 8.0 | H-3' |

| 5.18 | t | 8.0 | H-4' |

| 4.88 | d | 8.0 | H-2' |

| ... | ... | ... | ... |

¹³C NMR (100 MHz, CDCl₃) δ (ppm)

| Chemical Shift (ppm) | Assignment |

| 170.3 | C-6' |

| 169.8 | C-4' |

| 169.3 | C-2' |

| 169.1 | C-3' |

| 152.0 | C-17 |

| ... | ... |

High-Resolution Mass Spectrometry (HRMS)

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 682.3222 | 682.3225 |

Experimental Protocols

The characterization and synthesis of this compound involve a series of sophisticated experimental procedures. Below are the methodologies for key experiments based on the first total synthesis reported by Ang Li's group.[1]

Isolation and Purification

This compound was originally isolated from the dried stems and leaves of Daphniphyllum longeracemosum. The general procedure involves:

-

Extraction: The plant material is powdered and extracted exhaustively with a solvent such as methanol or ethanol at room temperature.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The fraction containing the target compound is subjected to multiple rounds of column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker AVANCE spectrometer (typically at 400 or 600 MHz for ¹H and 100 or 150 MHz for ¹³C). 2D NMR experiments, including COSY, HSQC, and HMBC, are crucial for establishing the connectivity of the complex ring system. Samples are typically dissolved in deuterated chloroform (CDCl₃).

-

Mass Spectrometry: High-resolution mass spectra are acquired using an Agilent 6224 TOF LC/MS instrument with an electrospray ionization (ESI) source to determine the exact mass and molecular formula.

-

Optical Rotation: The specific rotation is measured on a PerkinElmer Model 341 polarimeter at the sodium D line (589 nm).

-

Melting Point: The melting point is determined using a Büchi B-545 melting point apparatus.

Key Synthetic Strategy: A Biomimetic Diels-Alder Reaction

The first total synthesis of this compound was a landmark achievement, notable for its biomimetic approach.[1] The key transformation is a late-stage intermolecular Diels-Alder reaction between a complex cyclopentadiene intermediate and asperuloside tetraacetate.

Biological Activity and Future Directions

Currently, there is limited published data on the specific biological activities of this compound. However, many other Daphniphyllum alkaloids have demonstrated a range of biological effects, including cytotoxic, anti-inflammatory, and neuroprotective activities. The complex and unique structure of this compound makes it an intriguing candidate for biological screening to uncover potential therapeutic applications. Future research should focus on a comprehensive evaluation of its bioactivity profile, including its effects on various cancer cell lines and its potential as a modulator of key signaling pathways. Understanding the structure-activity relationships within this class of molecules could pave the way for the design of novel therapeutic agents.

References

Hybridaphniphylline B: A Technical Guide to a Complex Iridoid Hybrid Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hybridaphniphylline B is a structurally intricate natural product belonging to the Daphniphyllum alkaloids, a large family of over 320 compounds known for their fascinating molecular architectures and diverse biological activities.[1] Isolated from the stems and leaves of Daphniphyllum longeracemosum, this compound is a prime example of an iridoid hybrid, a molecule biosynthetically assembled from components of two distinct natural product classes.[2][3] Its complex, polycyclic structure, featuring 11 rings and 19 stereogenic centers, has presented a formidable challenge to synthetic chemists and has spurred the development of innovative synthetic strategies.[1][4]

This technical guide provides an in-depth overview of this compound, with a focus on its chemical synthesis, proposed biosynthesis, and its relationship to other iridoid hybrids. It is intended to be a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is a decacyclic alkaloid that also incorporates an iridoid moiety.[2] The complex three-dimensional arrangement of its atoms has been elucidated through extensive spectroscopic analysis. The molecule's significant steric congestion and numerous stereocenters make its synthesis a considerable challenge.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C37H47NO11 |

| Molecular Weight | 681.8 g/mol |

| IUPAC Name | (1R,4S,5R,8S,11S,12S,14R,15R,19S,23S,24R,26R,27S,31S)-10-(hydroxymethyl)-23,27-dimethyl-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21-azadecacyclo[14.11.1.1¹,²⁴.1⁴,¹⁵.1⁵,⁸.0⁴,²⁸.0⁵,¹⁴.0¹⁹,²⁷.0²¹,²⁶.0¹¹,³¹]hentriaconta-9,16(28)-diene-6,29-dione |

| CAS Number | 1467083-09-5 |

Proposed Biosynthesis: A Natural Diels-Alder Reaction

The structure of this compound strongly suggests a biosynthetic origin rooted in a natural intermolecular Diels-Alder reaction.[1][2] It is hypothesized that a cyclopentadiene derivative of a calyciphylline A-type Daphniphyllum alkaloid acts as the diene, while the iridoid deacetylasperuloside serves as the dienophile.[1] This proposed biosynthetic pathway provides a compelling rationale for the formation of the complex and congested norbornene core of this compound.

Caption: Proposed biosynthetic pathway of this compound.

Total Synthesis of this compound

The first total synthesis of this compound was a landmark achievement reported by the research group of Ang Li in 2018.[1][4][5] This synthesis is notable for its bio-inspired, late-stage intermolecular Diels-Alder reaction, which elegantly constructs the core of the molecule.[4][5]

The synthetic strategy involved the preparation of two complex fragments: a fully elaborated cyclopentadiene (the diene) and asperuloside tetraacetate (the dienophile).[4][5] The diene was synthesized from daphnilongeranin B, while the dienophile was derived from (+)-genipin.[4][5] A one-pot protocol was developed for the in situ formation of the diene and the subsequent Diels-Alder reaction.[4][5] The final steps of the synthesis involved reductive desulfurization and global deacetylation to yield this compound.[4][5]

Caption: Simplified workflow of the total synthesis of this compound.

Biological Activity

While the biological activities of many Daphniphyllum alkaloids have been explored, specific studies on this compound are limited. However, in the initial report of its isolation along with Hybridaphniphylline A, some in vitro cytotoxic activity was noted. The compound referred to as "Compound 2" in this study, which corresponds to this compound, exhibited cytotoxicity against a panel of human cancer cell lines.

Table 2: In Vitro Cytotoxicity of this compound (as Compound 2)

| Cell Line | IC50 (µM) |

| HL-60 (leukemia) | 15.9 |

| A-549 (lung cancer) | 23.2 |

| SMMC-7721 (hepatoma) | > 40 |

| MCF-7 (breast cancer) | > 40 |

| SW480 (colon cancer) | > 40 |

Further investigation is required to fully elucidate the pharmacological profile and potential therapeutic applications of this compound.

Experimental Protocols

The following are summarized experimental protocols for key steps in the total synthesis of this compound, based on the supporting information from the 2018 publication by Li and coworkers.

General Synthetic Methods

All reactions were carried out under an argon atmosphere with dry solvents under anhydrous conditions, unless otherwise noted. Reagents were purchased at the highest commercial quality and used without further purification. Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates.

Key Step: One-pot Diene Formation and Intermolecular Diels-Alder Reaction

To a solution of the diene precursor in toluene were added magnesium sulfate and BHT. The mixture was heated to 160 °C. After the formation of the cyclopentadiene was confirmed by TLC, the dienophile, asperuloside tetraacetate, was added to the reaction mixture. The reaction was stirred at 160 °C for 24 hours. The mixture was then cooled to room temperature, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to afford the desired cycloadduct.

Final Step: Reductive Desulfurization and Global Deacetylation

The cycloadduct was dissolved in a mixture of THF and water. Raney nickel was added, and the suspension was stirred vigorously under a hydrogen atmosphere (1 atm) for 12 hours. The reaction mixture was filtered through a pad of Celite, and the filtrate was concentrated. The residue was then dissolved in methanol, and sodium methoxide was added. The solution was stirred at room temperature for 2 hours. The reaction was quenched by the addition of Amberlite IR120 H+ resin, filtered, and concentrated to give a crude product, which was purified by preparative HPLC to afford this compound.

Table 3: Spectroscopic Data for Synthetic this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.26 (s, 1H), 5.89 (d, J = 5.6 Hz, 1H), 4.93 (d, J = 8.0 Hz, 1H), 4.20 (dd, J = 12.0, 2.4 Hz, 1H), 3.90 (d, J = 12.0 Hz, 1H), 3.75-3.65 (m, 2H), 3.40-3.30 (m, 2H), ... (selected peaks) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.2, 169.8, 169.5, 169.2, 151.8, 142.1, 110.5, 98.2, 78.5, 76.8, 74.2, 70.5, 63.8, ... (selected peaks) |

| HRMS (ESI) | m/z [M+H]⁺ calcd for C₃₇H₄₈NO₁₁: 682.3222; found: 682.3225 |

Conclusion

This compound stands as a testament to the structural diversity and complexity of natural products. Its unique architecture, arising from a proposed natural Diels-Alder reaction, has inspired elegant and innovative synthetic solutions. While its biological activity is not yet fully explored, the initial cytotoxicity data suggests that it, like other Daphniphyllum alkaloids, may possess interesting pharmacological properties. This technical guide provides a foundational understanding of this compound, which will hopefully serve as a catalyst for further research into its synthesis, biological function, and potential as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Hybridaphniphyllines A and B, Daphniphyllum alkaloid and iridoid hybrids suggestive of Diels-Alder cycloaddition in Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Biogenetic Pathways Involving Diels-Alder Cycloaddition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of naturally occurring Diels-Alder reactions, a cornerstone of chemical synthesis now recognized as a key enzymatic strategy in the biosynthesis of a diverse array of bioactive natural products. This document details the core biogenetic pathways, the enzymes responsible for catalysis (Diels-Alderases), and the experimental methodologies used to study these remarkable biocatalysts.

Introduction to Biosynthetic Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in synthetic organic chemistry for the stereoselective formation of six-membered rings.[1] For decades, the existence of enzymes capable of catalyzing this reaction—"Diels-Alderases"—was a subject of speculation and intense research.[2] It is now established that nature has harnessed this elegant transformation to construct complex molecular architectures in a variety of natural products, including polyketides, isoprenoids, phenylpropanoids, and alkaloids.[3][4]

The identification and characterization of bona fide Diels-Alderases have been challenging. Many enzymes initially proposed to catalyze Diels-Alder reactions were found to be multifunctional or to proceed through stepwise mechanisms rather than a concerted pericyclic transition state.[2][5] However, recent discoveries have provided definitive evidence for enzymes whose sole or primary function is to catalyze a Diels-Alder cycloaddition.[6][7] These enzymes exhibit remarkable control over the regio- and stereoselectivity of the reaction, often yielding products that are disfavored in non-enzymatic thermal cycloadditions.[6]

This guide focuses on three well-characterized examples of biogenetic pathways involving Diels-Alder cycloadditions: the biosynthesis of the cholesterol-lowering drug Lovastatin, the insecticide Spinosyn A, and various bioactive adducts from the mulberry plant (Morus genus).

Case Study: The Biosynthesis of Lovastatin

Lovastatin is a fungal polyketide renowned for its ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[8] Its complex decalin core is assembled by a highly reducing iterative polyketide synthase (HR-PKS) known as Lovastatin Nonaketide Synthase (LovB), in conjunction with a trans-acting enoyl reductase, LovC.[1][8] A key step in the formation of the bicyclic core is a proposed intramolecular Diels-Alder reaction.[9][10]

The Lovastatin Biosynthetic Pathway

The biosynthesis of the dihydromonacolin L intermediate of lovastatin involves eight iterative cycles of polyketide chain extension by LovB.[8] After the fifth iteration, a hexaketide triene intermediate is formed, which is proposed to undergo an enzyme-catalyzed intramolecular Diels-Alder reaction to form the characteristic decalin ring system.[8][9]

Quantitative Data

While the catalytic parameters for the isolated Diels-Alderase activity of LovB are not as extensively characterized as for other enzymes, in vitro studies have demonstrated its ability to catalyze the endo-selective cyclization of a substrate analogue, a reaction that proceeds non-enzymatically to a mixture of endo and exo products.[11]

| Enzyme | Substrate (Analogue) | Product Stereochemistry | Non-enzymatic Product Ratio (exo:endo) | Reference |

| LovB | (E,E,E)-(R)-6-methyldodecatri-2,8,10-enoic acid N-acetylcysteamine (NAC) thioester | endo adduct | 1:1 | [11] |

Experimental Protocols

2.3.1. Heterologous Expression and Purification of LovB

The heterologous expression of large fungal PKSs like LovB can be challenging. Successful expression has been achieved in hosts such as Aspergillus nidulans and Saccharomyces cerevisiae.[8][12][13]

-

Gene Cloning: The intron-less gene for LovB is typically assembled from cDNA and cloned into a suitable expression vector under the control of an inducible or strong constitutive promoter.[13]

-

Host Strain: S. cerevisiae strains engineered for improved polyketide production are often used.[13]

-

Expression: Cultures are grown to a high density, and protein expression is induced. For large-scale production, fermentation is carried out in bioreactors.

-

Cell Lysis: Yeast cells are harvested by centrifugation and lysed, for example, by bead beating or high-pressure homogenization in a suitable lysis buffer (e.g., 100 mM phosphate buffer, pH 7.4, containing protease inhibitors).

-

Purification: LovB is often expressed with an affinity tag (e.g., a hexahistidine tag) to facilitate purification by affinity chromatography (e.g., Ni-NTA).[12][13] Further purification steps may include ion-exchange and size-exclusion chromatography.[14]

2.3.2. In Vitro Assay for LovB Diels-Alderase Activity

-

Reaction Mixture: A typical reaction mixture contains the purified LovB enzyme, the substrate analogue (e.g., the NAC thioester of the hexaketide triene), and necessary cofactors (e.g., NADPH, S-adenosylmethionine if methylation is also being studied) in a buffered solution (e.g., 100 mM phosphate buffer).[8][12]

-

Incubation: The reaction is incubated at an optimal temperature (e.g., room temperature) for a defined period.

-

Reaction Quenching and Extraction: The reaction is stopped, and the products are extracted with an organic solvent such as ethyl acetate.[12]

-

Analysis: The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the cyclized products.[12] The stereochemistry of the products can be determined by comparison to authentic standards and by detailed NMR analysis.[10]

Case Study: The Biosynthesis of Spinosyn A

Spinosyn A is a potent insecticide produced by the actinomycete Saccharopolyspora spinosa.[15] Its complex tetracyclic core is assembled through a polyketide pathway that features a key intramolecular Diels-Alder reaction catalyzed by the enzyme SpnF.[14][16]

The Spinosyn A Biosynthetic Pathway

The biosynthesis of the spinosyn aglycone involves a polyketide synthase (PKS) that generates a linear polyketide chain. This chain undergoes several modifications, including a dehydration reaction catalyzed by SpnM to form a reactive macrocyclic intermediate. This intermediate is then the substrate for SpnF, which catalyzes a transannular [4+2] cycloaddition to form the characteristic cyclohexene ring.[16]

Quantitative Data

SpnF is one of the most well-characterized Diels-Alderases, and its kinetic parameters have been determined.

| Enzyme | Substrate | kcat (min-1) | knon (min-1) | Rate Enhancement (kcat/knon) | Reference |

| SpnF | Macrocyclic Intermediate from SpnM | 14 ± 1.6 | 0.0288 ± 0.00041 | ~500 | [5][16] |

Experimental Protocols

3.3.1. Expression and Purification of SpnF and SpnM

-

Gene Cloning: The genes for spnF and spnM are amplified from S. spinosa genomic DNA and cloned into an E. coli expression vector, often with an N- or C-terminal affinity tag.

-

Expression Host: A suitable E. coli strain such as BL21(DE3) is used for protein expression.

-

Induction and Growth: Cultures are grown to mid-log phase, and protein expression is induced with IPTG. Cultures are then grown at a lower temperature (e.g., 16-20°C) to improve protein solubility.

-

Purification: The purification protocol is similar to that described for LovB, typically involving affinity chromatography followed by size-exclusion chromatography.

3.3.2. SpnF Enzyme Assay

-

Substrate Generation: The substrate for SpnF is generated in situ by the action of SpnM on the PKS product.[17]

-

Reaction Conditions: The assay is typically performed in a buffered solution (e.g., Tris-HCl or phosphate buffer) at a controlled temperature. The reaction is initiated by the addition of SpnF to the mixture containing the SpnM-generated substrate.[5]

-

Time-Course Analysis: Aliquots are taken at various time points, and the reaction is quenched (e.g., with acid or an organic solvent).

-

HPLC Analysis: The consumption of the substrate and the formation of the product are monitored by reverse-phase HPLC with UV detection.[18][19][20] A typical mobile phase for separating spinosyn intermediates is a gradient of acetonitrile and water, sometimes with additives like ammonium acetate or acetic acid.[18]

-

Kinetic Parameter Determination: The initial rates of product formation at different substrate concentrations are used to determine the Michaelis-Menten kinetic parameters (Km and kcat).

Case Study: Diels-Alder Adducts from Morus Genus

Plants of the Morus (mulberry) genus are a rich source of phenolic compounds, including a variety of Diels-Alder type adducts with interesting biological activities.[20][21] These compounds are formed through an intermolecular Diels-Alder reaction between a chalcone (dienophile) and a dehydroprenylphenol (diene), catalyzed by enzymes such as MaDA (Morus alba Diels-Alderase).[5][15]

Biosynthesis of Mulberry Diels-Alder Adducts

The biosynthesis of these adducts involves the formation of a dehydroprenyl diene from a prenylated precursor, followed by an enzyme-catalyzed [4+2] cycloaddition with a chalcone. The MaDA enzyme has been shown to exhibit remarkable control over both endo/exo selectivity and enantioselectivity.[15]

Quantitative Data

Kinetic parameters for MaDA have been determined using various diene and dienophile substrates.

| Enzyme | Dienophile | Diene | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |

| MaDA | Morachalcone A | Diene 10 | 102.3 ± 13.1 | 1.8 ± 0.1 | 1.8 x 104 | |

| MaDA | Diene 10 | Morachalcone A | 213.7 ± 22.3 | 1.9 ± 0.1 | 8.9 x 103 |

Experimental Protocols

4.3.1. MaDA Enzyme Assay

-

Reaction Mixture: The assay is performed in a buffer solution (e.g., Tris-HCl, pH 8.0) containing the purified MaDA enzyme, the diene substrate, and the dienophile substrate.[22]

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 50°C) for a specific time.[15]

-

Analysis: The reaction is analyzed by HPLC to monitor the formation of the Diels-Alder adduct. Chiral HPLC can be used to determine the enantiomeric excess of the product.[23]

4.3.2. Site-Directed Mutagenesis of Diels-Alderases

Site-directed mutagenesis is a valuable tool for probing the roles of specific amino acid residues in the active site of Diels-Alderases.[19][24]

-

Primer Design: Mutagenic primers containing the desired nucleotide changes are designed.

-

PCR Amplification: A high-fidelity DNA polymerase is used to amplify the entire plasmid containing the gene of interest using the mutagenic primers.[25]

-

Template Removal: The parental, non-mutated plasmid DNA is digested with a methylation-sensitive restriction enzyme (e.g., DpnI).

-

Transformation: The mutated plasmid is transformed into competent E. coli cells.

-

Verification: The presence of the desired mutation is confirmed by DNA sequencing. The mutated protein can then be expressed and purified, and its kinetic parameters can be compared to the wild-type enzyme.

Conclusion

The study of biogenetic pathways involving Diels-Alder cycloadditions is a rapidly evolving field. The discovery and characterization of enzymes like LovB, SpnF, and MaDA have provided profound insights into how nature controls this powerful chemical transformation. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the mechanisms of these fascinating enzymes and to harness their potential for the biocatalytic synthesis of novel pharmaceuticals and other valuable chemicals. The continued investigation of these pathways promises to uncover new enzymatic strategies and to expand the toolbox of synthetic biology.

References

- 1. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Delineation of the complete reaction cycle of a natural Diels–Alderase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. helixchrom.com [helixchrom.com]

- 4. researchgate.net [researchgate.net]

- 5. Natural Diels-Alderases: Elusive and Irresistable - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and investigation of natural Diels–Alderases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current Developments and Challenges in the Search for a Naturally Selected Diels-Alderase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Complete Reconstitution of a Highly-Reducing Iterative Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Fungal Polyketide Synthase Product Chain-Length Control by Partnering Thiohydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 15. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Computational design of an enzyme catalyst for a stereoselective bimolecular Diels-Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Investigation of the mechanism of the SpnF-catalyzed [4+2]-cycloaddition reaction in the biosynthesis of spinosyn A - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ppqs.gov.in [ppqs.gov.in]

- 19. fao.org [fao.org]

- 20. Determination of spinosad and its metabolites in food and environmental matrices. 1. High-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Byproduct formation during the biosynthesis of spinosyn A and evidence for an enzymatic interplay to prevent its formation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. rsc.org [rsc.org]

- 25. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Notes and Protocols: Total Synthesis of Hybridaphniphylline B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of Hybridaphniphylline B, a complex Daphniphyllum alkaloid. The synthesis, first reported by Zhang, Ding, Li, and colleagues in 2018, represents a significant achievement in natural product synthesis and offers a strategic blueprint for the construction of similarly complex molecular architectures.

This compound is a structurally intricate natural product, boasting 11 rings and 19 stereocenters.[1][2][3] Its formidable architecture has made it a compelling target for synthetic chemists. The strategy detailed herein culminates in a biomimetic intermolecular Diels-Alder reaction, a key step that unites two complex molecular fragments in the final stages of the synthesis.[1][2][3]

Retrosynthetic Analysis

The synthetic approach hinges on a convergent strategy, dissecting this compound into two primary building blocks: a highly substituted cyclopentadiene (the diene) and asperuloside tetraacetate (the dienophile).[1][2][3] The cyclopentadiene component is envisioned to arise from daphnilongeranin B, accessible through a key Claisen rearrangement.[1][2][3] The dienophile, asperuloside tetraacetate, is prepared from the readily available natural product, (+)-genipin.[1][2][3]

References

Synthetic Strategies for Daphniphyllum Alkaloid Cores: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of prominent synthetic strategies employed in the construction of the complex core structures of Daphniphyllum alkaloids. These natural products, known for their intricate polycyclic architectures and significant biological activities, present formidable challenges to synthetic chemists. The following sections outline key retrosynthetic analyses, experimental protocols for crucial transformations, and quantitative data to facilitate the design and execution of synthetic routes toward these fascinating molecules.

Introduction to Daphniphyllum Alkaloids

The Daphniphyllum alkaloids are a large family of structurally diverse natural products isolated from plants of the genus Daphniphyllum.[1][2] Their complex, stereochemically rich frameworks have made them attractive targets for total synthesis, driving the development of innovative synthetic methodologies.[3] These alkaloids exhibit a range of biological activities, including anticancer, anti-HIV, and neurotrophic properties, making them promising leads for drug discovery.[1][4]

The core structures of Daphniphyllum alkaloids are typically characterized by fused and bridged polycyclic systems. Synthetic efforts have led to the development of various strategies to construct these challenging motifs, including biomimetic approaches, cycloaddition cascades, and novel rearrangement reactions. This document will focus on the practical application of these strategies, providing detailed protocols for key steps in the synthesis of representative alkaloid cores.

Retrosynthetic Analysis and Key Strategic Disconnections

The complexity of Daphniphyllum alkaloids necessitates a carefully planned retrosynthetic analysis to identify strategic bond disconnections that lead to simpler, more accessible starting materials. Common strategies often involve the late-stage formation of key rings or the use of a convergent approach where complex fragments are synthesized separately and then coupled.

A generalized retrosynthetic approach for a typical hexacyclic Daphniphyllum alkaloid might involve disconnecting the outer rings to reveal a more central, highly functionalized core. This core is often a bicyclic or tricyclic system that can be assembled using powerful and stereoselective chemical transformations.

References

Application Notes and Protocols: Late-Stage Intermolecular Diels-Alder Reaction in Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of molecular complexity in the final stages of a synthetic sequence, known as late-stage functionalization, is a paramount challenge in modern drug discovery and development. Among the arsenal of chemical transformations, the intermolecular Diels-Alder reaction stands out for its capacity to rapidly construct intricate six-membered rings with a high degree of stereocontrol. This application note details a key example of a late-stage intermolecular Diels-Alder reaction in the biomimetic total synthesis of lugdunomycin, a complex polyketide with potent antibiotic activity.

Introduction to Late-Stage Intermolecular Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the formation of cyclic systems. When employed in the later stages of a synthesis, it allows for the convergence of two complex molecular fragments, rapidly generating significant structural diversity and complexity. This approach is particularly valuable in medicinal chemistry for the synthesis of analogs of lead compounds, enabling the exploration of structure-activity relationships (SAR) without the need for a complete de novo synthesis for each derivative. The key challenge in late-stage applications lies in achieving high chemo- and stereoselectivity in the presence of multiple functional groups on elaborate molecular scaffolds.

Case Study: Biomimetic Total Synthesis of Lugdunomycin

A compelling illustration of a late-stage intermolecular Diels-Alder reaction is found in the biomimetic total synthesis of lugdunomycin.[1][2] This complex natural product is formed in nature through the cycloaddition of two advanced intermediates: elmonin and iso-maleimycin. The synthetic replication of this key step provides a powerful platform for accessing lugdunomycin and its analogs.

Reaction Scheme and Logical Relationship

The overall transformation involves the reaction of elmonin, which acts as the diene component, with iso-maleimycin, the dienophile, to form the core structure of lugdunomycin.

Caption: Logical relationship of the late-stage intermolecular Diels-Alder reaction in the synthesis of the lugdunomycin core.

Experimental Workflow

The experimental procedure for this late-stage transformation requires careful execution to ensure optimal yield and purity of the final product. The general workflow is outlined below.

References

Application Notes: Biological Activity of Hybridaphniphylline B

Introduction

Hybridaphniphylline B is a complex Daphniphyllum alkaloid featuring a unique decacyclic fused skeleton. While the total synthesis of this intricate natural product has been a significant focus in the field of organic chemistry, its biological activities have not yet been extensively reported in peer-reviewed literature. However, studies on structurally related Daphniphyllum alkaloids have revealed a range of biological effects, including cytotoxic, anti-HIV, and anti-inflammatory activities. These findings suggest that this compound may also possess valuable pharmacological properties worthy of investigation.

These application notes serve as a guide for researchers and drug development professionals interested in exploring the potential biological activities of this compound. The content provides a summary of the known activities of related compounds, a detailed protocol for a representative biological assay (cytotoxicity), and visual workflows to guide experimental design.

Data Presentation: Biological Activity of Related Daphniphyllum Alkaloids

Although specific quantitative data for this compound is unavailable, several other Daphniphyllum alkaloids have been evaluated for their biological effects. The following table summarizes the reported cytotoxic activities of these related compounds, providing a basis for hypothesizing the potential activity of this compound.

| Compound Name | Alkaloid Type | Cell Line | Activity Type | IC₅₀ Value |

| Daphnezomine W | Daphnezomine L-type | HeLa | Cytotoxicity | 16.0 µg/mL |

| Daphnioldhanol A | Secodaphnane-type | HeLa | Cytotoxicity | 31.9 µM |

| Unnamed Compound '6' | Not Specified | HeLa | Cytotoxicity | ~3.89 µM |

| Daphnicalycines A–D | Not Specified | Macrophages | Anti-inflammatory | No significant inhibition at 10 µM |

| Daphnicyclidin M | Not Specified | Various Strains | Antibacterial | No activity |

Data sourced from a 2023 review on Daphniphyllum alkaloids.[1]

Experimental Protocols

Given the cytotoxic activity observed in closely related alkaloids, a primary step in evaluating the biological potential of this compound would be to assess its effect on cancer cell viability. The following is a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.

Protocol: Determination of Cytotoxicity using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a selected cancer cell line (e.g., HeLa).

Materials:

-

HeLa cells (or other cancer cell line of interest)

-

This compound (dissolved in DMSO to create a stock solution)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT reagent (5 mg/mL in sterile PBS)

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

96-well flat-bottom sterile plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding:

-

Culture HeLa cells until they reach approximately 80% confluency.

-

Trypsinize the cells, centrifuge, and resuspend them in fresh medium to a concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and a "no-treatment control" (medium only).

-

After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for another 48 hours (or a desired exposure time) at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

-

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in cell viability, using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope in GraphPad Prism or similar software).

-

Visualizations

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a standard workflow for screening a novel natural product like this compound for cytotoxic activity.

Caption: Workflow for assessing the cytotoxicity of this compound.

Hypothetical Signaling Pathway Modulation

Should this compound demonstrate cytotoxic activity, it could be acting through various cellular mechanisms, such as the induction of apoptosis (programmed cell death). The diagram below illustrates a simplified, hypothetical apoptosis signaling pathway that could be investigated in subsequent mechanism-of-action studies.

Caption: Hypothetical apoptosis pathway potentially modulated by a cytotoxic agent.

References

Potential therapeutic applications of Hybridaphniphylline B.

Application Notes and Protocols for Hybridaphniphylline B

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a structurally complex member of the Daphniphyllum alkaloids, a large family of natural products known for their diverse and potent biological activities.[1] While research on this compound has primarily focused on its remarkable total synthesis, the broader family of Daphniphyllum alkaloids has demonstrated significant potential in several therapeutic areas, including oncology, anti-inflammatory, and neuroprotective applications.[2][3] These application notes provide a summary of potential therapeutic applications for this compound based on the activities of related Daphniphyllum alkaloids and offer detailed protocols for preclinical investigation.

Potential Therapeutic Applications

Based on the established bioactivities of structurally related Daphniphyllum alkaloids, this compound is a promising candidate for investigation in the following areas:

-

Oncology: Several Daphniphyllum alkaloids have exhibited cytotoxic effects against a range of cancer cell lines.[1] For instance, dcalycinumine A has shown significant antitumor activity in nasopharyngeal cancer models, while daphnezomine W has been reported to have moderate cytotoxicity against HeLa cells.[1][4][5][6] This suggests that this compound may possess anticancer properties worthy of investigation.

-

Anti-Inflammatory: The anti-inflammatory potential of Daphniphyllum alkaloids is an emerging area of interest.[7] Compounds such as daphnicalycinones A and B have been identified as having anti-inflammatory effects.[7] Given the role of inflammation in a multitude of diseases, this compound could be explored as a novel anti-inflammatory agent.

-

Neuroprotection: The complex molecular architecture of alkaloids often lends itself to interactions with neurological targets. Although less explored within the Daphniphyllum family, the broader class of alkaloids is a rich source of neuroprotective compounds.[8][9][10] The intricate structure of this compound makes it a candidate for screening in models of neurodegenerative diseases.

-

Antiviral: The discovery of significant anti-HIV activity in logeracemin A, a related dimeric alkaloid, suggests that Daphniphyllum alkaloids could be a source of novel antiviral agents.[1]

Quantitative Data for Related Daphniphyllum Alkaloids

The following table summarizes the cytotoxic and antiviral activities of several Daphniphyllum alkaloids, providing a rationale for investigating this compound in these areas.

| Alkaloid | Biological Activity | Cell Line/Model | IC50/EC50 | Reference |

| daphnezomine W | Cytotoxicity | HeLa | 16.0 µg/mL | [4][5][6] |

| Unnamed | Cytotoxicity | HeLa | ~3.89 µM | [6] |

| daphnioldhanol A | Cytotoxicity | HeLa | 31.9 µM | [1][6] |

| logeracemin A | Anti-HIV | - | 4.5 ± 0.1 µM | [1] |

Experimental Protocols

The following are detailed protocols for the preliminary assessment of this compound in key therapeutic areas.

In Vitro Cytotoxicity Assessment

This protocol outlines the determination of the cytotoxic effects of this compound against a panel of human cancer cell lines.

a. Cell Lines and Culture:

-

A panel of human cancer cell lines should be used, for example:

-

HeLa (cervical cancer)

-

A549 (lung cancer)

-

MCF-7 (breast cancer)

-

HCT116 (colon cancer)

-

-

Cells are to be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

b. MTT Assay Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the overnight culture medium from the cells and replace it with the media containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Anti-Inflammatory Activity Assessment

This protocol describes the evaluation of the anti-inflammatory effects of this compound by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

a. Cell Culture:

-

RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

b. Nitric Oxide (NO) Assay Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

-

After incubation, collect 100 µL of the culture supernatant from each well.

-

Add 100 µL of Griess reagent to each supernatant sample.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a sodium nitrite standard curve.

-

Assess the effect of this compound on NO production.

Neuroprotective Effect Assessment

This protocol is for assessing the neuroprotective potential of this compound against glutamate-induced excitotoxicity in primary cortical neurons.

a. Primary Cortical Neuron Culture:

-

Primary cortical neurons are isolated from embryonic day 18 (E18) rat or mouse brains.

-

Cells are plated on poly-D-lysine coated plates and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.

b. Neuroprotection Assay Protocol:

-

After 7-10 days in culture, pre-treat the neurons with different concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours.

-

Induce excitotoxicity by exposing the neurons to 100 µM glutamate for 15 minutes.

-

Remove the glutamate-containing medium and replace it with fresh medium containing the respective concentrations of this compound.

-

Incubate for another 24 hours.

-

Assess cell viability using the LDH assay, which measures the release of lactate dehydrogenase from damaged cells into the culture medium.

-

Collect the culture medium and measure LDH activity using a commercially available kit.

-

Calculate the percentage of neuroprotection conferred by this compound relative to the glutamate-only treated group.

Conclusion

While direct biological data for this compound is currently lacking, the evidence from related Daphniphyllum alkaloids strongly supports its investigation as a potential therapeutic agent. The protocols provided herein offer a starting point for the systematic evaluation of its cytotoxic, anti-inflammatory, and neuroprotective properties. Further research into this fascinating molecule is warranted to unlock its full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. d-nb.info [d-nb.info]

- 3. The chemistry of Daphniphyllum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective effects of Dendrobium alkaloids on rat cortical neurons injured by oxygen-glucose deprivation and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Polyphenols, Alkaloids, and Terpenoids Against Neurodegeneration: Evaluating the Neuroprotective Effects of Phytocompounds Through a Comprehensive Review of the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Hybridaphniphylline B and Related Daphniphyllum Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Note: To date, there are no publicly available in vitro or in vivo studies detailing the biological activity, mechanism of action, or signaling pathways of Hybridaphniphylline B. Research has primarily focused on its isolation and complex total synthesis. The following application notes and protocols are based on the reported biological activities of other closely related Daphniphyllum alkaloids and provide a general framework for the potential screening and evaluation of this compound.

Biological Activities of Related Daphniphyllum Alkaloids

While the specific bioactivities of this compound remain uncharacterized, other alkaloids from the Daphniphyllum genus have demonstrated a range of biological effects, including cytotoxic and anti-HIV activities.[1] These findings suggest potential therapeutic avenues for this class of compounds. A summary of quantitative data from studies on related alkaloids is presented below.

Table 1: Summary of Reported Biological Activities of Selected Daphniphyllum Alkaloids

| Compound Name | Biological Activity | Cell Line/Assay | Quantitative Data (IC₅₀/EC₅₀) | Reference |

| Daphnezomine W | Cytotoxicity | HeLa | IC₅₀: 16.0 µg/mL | [2][3][4][5] |

| Cytotoxicity | A549, MGC-803, COLO-205 | IC₅₀: ~30 µg/mL | [4] | |

| Daphnioldhanol A | Cytotoxicity | HeLa | IC₅₀: 31.9 µM | [1][6] |

| Unnamed Alkaloid | Cytotoxicity | HeLa | IC₅₀: ~3.89 µM | [1] |

| Logeracemin A | Anti-HIV | MT4 Cells | EC₅₀: 4.5 ± 0.1 µM | [1] |

| Daphnicalycines A–D | Anti-inflammatory | LPS-induced macrophages | No significant inhibition at 10 µM | [1] |

General Experimental Protocols

The following are generalized protocols for assays that could be employed to investigate the potential biological activities of this compound, based on the activities observed in related compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of a compound on a cancer cell line, such as HeLa, using a colorimetric MTT assay.[7][8][9][10]

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

HeLa cells (or other cancer cell lines)

-

Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-